(R)-4-Morpholino-1-(phenylthio)-2-butylamine is a chiral compound with the molecular formula C14H22N2OS and a molecular weight of 266.4 g/mol. This compound features a morpholino group, which is a six-membered ring containing one nitrogen atom, alongside a phenylthio group and a butylamine chain. Its structural complexity allows it to engage in various
There is no documented research on the mechanism of action of (R)-4-Morpholino-1-(phenylthio)-2-butylamine. As mentioned earlier, it is likely an intermediate used to synthesize other biologically active molecules.
The presence of a chiral center (designated by (R) in the name) makes (R)-4-Morpholino-1-(phenylthio)-2-butylamine a potential building block for the synthesis of other chiral molecules. Chiral molecules can exhibit different biological properties depending on their handedness, making them valuable in drug development and other applications .
The combination of a morpholine ring, a phenyl group, and an amine functionality is present in many bioactive molecules. (R)-4-Morpholino-1-(phenylthio)-2-butylamine could be explored as a scaffold for the design and synthesis of novel bioactive compounds with potential therapeutic applications .
The molecule's functional groups could allow it to bind to specific receptors or enzymes. This property makes it a potential candidate for ligand design, where researchers create molecules that interact with biological targets to modulate their activity .
The reactivity of (R)-4-Morpholino-1-(phenylthio)-2-butylamine can be attributed to its functional groups. Key reactions include:
These reactions highlight its potential utility in synthetic organic chemistry and medicinal chemistry
Synthesis of (R)-4-Morpholino-1-(phenylthio)-2-butylamine can be achieved through several methods: The synthesis often requires careful monitoring to ensure stereoselectivity due to the chiral nature of the compound .
(R)-4-Morpholino-1-(phenylthio)-2-butylamine has potential applications in:
Its unique structure makes it suitable for specific therapeutic targets, particularly in neurology and oncology .
Interaction studies involving (R)-4-Morpholino-1-(phenylthio)-2-butylamine focus on its binding affinity to various receptors. Initial investigations suggest that it may interact with neurotransmitter systems, although detailed pharmacological profiling is needed to confirm these interactions.
Studies on similar compounds indicate that modifications in the structure can significantly alter binding affinities and biological responses, underscoring the importance of structure-activity relationships in drug design .
Several compounds exhibit structural similarities to (R)-4-Morpholino-1-(phenylthio)-2-butylamine, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-4-Morpholino-1-(phenylthio)-2-butylamine | Enantiomer of the compound | Potentially different biological activity due to chirality |
| 4-Methylmorpholine | Lacks phenylthio group | Simpler structure; used as a solvent or reagent |
| 1-(Phenylthio)butan-2-amine | Similar amine functionality | May exhibit different reactivity patterns due to lack of morpholine |
These comparisons highlight the unique aspects of (R)-4-Morpholino-1-(phenylthio)-2-butylamine, particularly its chiral nature and specific substituents that may enhance its biological activity compared to simpler analogs .